Monoethanolammonium 2-mercaptobenzothiazole

Overview

Description

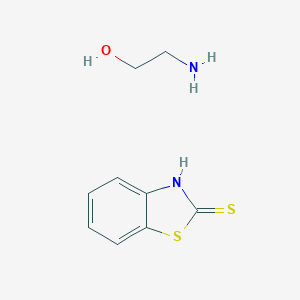

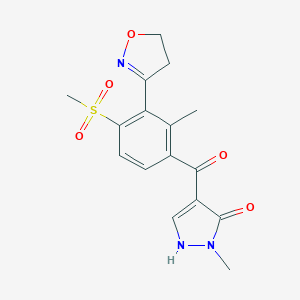

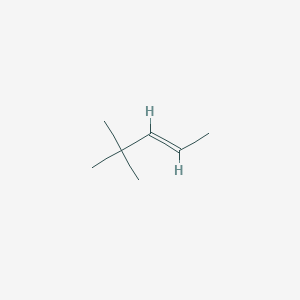

Monoethanolammonium 2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H5NS2.C2H7NO and a molecular weight of 228.34 . It is also known by other names such as 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol .

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through various methods. One approach involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another method involves the reaction of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath . A novel synthetic route for the preparation of sulfur-containing heterocycles from a disulfide has also been developed .Molecular Structure Analysis

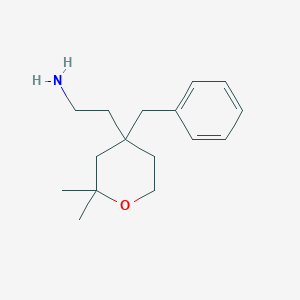

The molecular structure of this compound is achiral . The molecule consists of two moieties: C2H7NO with a molecular weight of 61.08 and C7H5NS2 with a molecular weight of 167.25 .Chemical Reactions Analysis

The chemical speciation of 2-mercaptobenzothiazole as a function of pH has been studied . The thioketonic and deprotonated anionic forms of 2-mercaptobenzothiazole were found to be the main species depending on the pH . The formation of the ion-pair was also supported under basic conditions .Physical And Chemical Properties Analysis

2-Mercaptobenzothiazole is soluble in ethanol, ether, acetone, benzene, glacial acetic acid, and dilute alkalis . It is slightly soluble in carbon tetrachloride and naphtha, and insoluble in water .Scientific Research Applications

S-arylation in Organic Synthesis

The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, is a significant reaction in organic synthesis, leading to compounds with diverse biological and pharmacological properties. This method is notable for its broad substrate scope, high generality, and satisfactory yield, making it attractive for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).

Antimicrobial and Anticancer Applications

Benzothiazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. These compounds have been utilized in developing therapies for various diseases and disorders. The 2-arylbenzothiazole moiety, in particular, is being explored for antitumor agents, highlighting the structural versatility and potential of benzothiazole-based compounds in pharmaceutical development (Kamal et al., 2015).

CO2 Capture and Conversion

Research on nitrogen-doped porous polymers, including those derived from benzothiazole, focuses on developing sustainable materials for CO2 capture and conversion. These materials are notable for their high surface area, permanent porosity, and physicochemical stability, making them suitable for energy-efficient CO2 sequestration and conversion into valuable products (Mukhtar et al., 2020).

Analytical Methods for Antioxidant Activity

The development and refinement of analytical methods to determine antioxidant activity often involve benzothiazole derivatives. These methods are crucial for assessing the antioxidant capacity of compounds, which has implications in food science, pharmacology, and environmental science (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Vancide 20S, also known as Monoethanolammonium 2-mercaptobenzothiazole, is primarily used as a biocide in various applications .

Mode of Action

2-mercaptobenzothiazole, a related compound, has been reported to inhibit several enzymes, including acyl coenzyme a cholesterol acyltransferase and monoamine oxidase

Biochemical Pathways

2-mercaptobenzothiazole, a structurally similar compound, has been shown to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This could potentially disrupt the normal functioning of the cell, leading to its death .

Result of Action

The primary result of Vancide 20S’s action is the inhibition of microbial growth, which helps in the preservation of various materials

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Vancide 20S. For instance, the compound’s effectiveness may vary depending on the pH, temperature, and presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by exposure to light, heat, and moisture.

Safety and Hazards

Future Directions

Modern trends in the chemistry of 2-amino and 2-mercaptobenzothiazole derivatives have been reviewed . These compounds are biologically active and industrially demanded. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name |

2-aminoethanol;3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZRCNAAUWQNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2.C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058432 | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5902-85-2 | |

| Record name | 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5902-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancide 20S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoethanolammonium 2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)